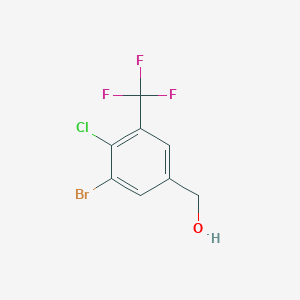
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5BrClF3O It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination of 4-chloro-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Chloro-5-(trifluoromethyl)benzyl alcohol or 4-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and stability of the compound. These groups can affect the electron density on the benzyl alcohol moiety, making it more susceptible to nucleophilic or electrophilic attacks.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Lacks the bromine and chlorine substituents, resulting in different reactivity and applications.
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde: An oxidized form of the compound with distinct chemical properties.
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid:
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5BrClF3O |
|---|---|
Peso molecular |
289.47 g/mol |
Nombre IUPAC |
[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 |
Clave InChI |
XEGLRPTWGBYBBT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


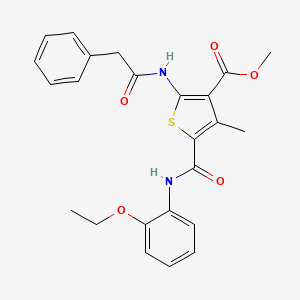
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)


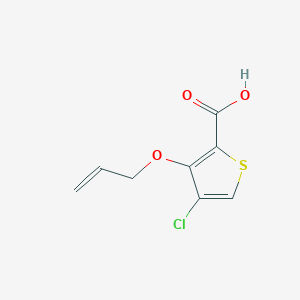
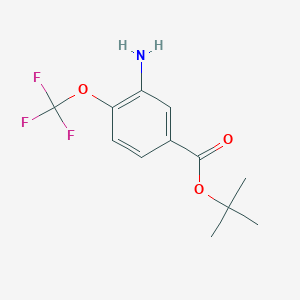
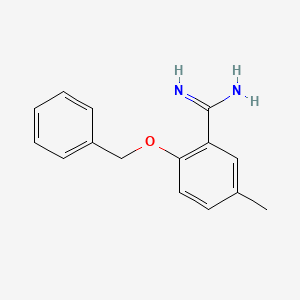


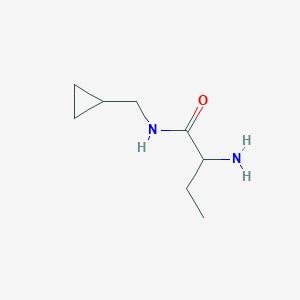
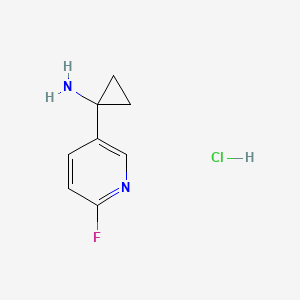

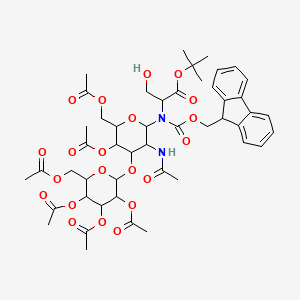
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)
